molecular formula C17H20ClN3O3 B053510 Azasetron CAS No. 123039-99-6

Azasetron

Cat. No.: B053510
CAS No.: 123039-99-6
M. Wt: 349.8 g/mol
InChI Key: WUKZPHOXUVCQOR-UHFFFAOYSA-N
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Description

Azasetron is a selective and potent 5-hydroxytryptamine-3 (5-HT₃) receptor antagonist, classified as a benzamide derivative. It distinguishes itself chemically from indole-type 5-HT₃ antagonists (e.g., ondansetron, granisetron) due to its unique structure, which confers a longer duration of action and higher receptor affinity . Approved for clinical use in Asia, this compound is widely utilized to prevent postoperative nausea and vomiting (PONV) and chemotherapy-induced nausea and vomiting (CINV). Its pharmacokinetic profile includes nonlinear intestinal absorption mediated by both absorptive and secretory transporters, high oral bioavailability (~90%), and renal excretion of 60–70% unchanged drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azasetron hydrochloride involves several steps. One method includes the nitration of methyl 5-chlorosalicylate using fuming nitric acid, followed by reduction with stannous chloride dihydrate . The intermediate is then cyclized using 3-aminoquinuclidine dihydrochloride and TBTU in methylene chloride .

Industrial Production Methods

For industrial production, this compound hydrochloride injection is prepared by dissolving this compound hydrochloride, sodium chloride, lactic acid, and L-arginine in injection water. The pH is adjusted to 3.8-4.2, and the solution is maintained at 50-60°C. The solution undergoes heat preservation adsorption using active carbon, followed by de-carbonizing, filtering, cooling, fine filtration, nitrogen charging, and filling .

Chemical Reactions Analysis

Nitration Reaction

The synthesis begins with the nitration of methyl 5-chlorosalicylate. This step introduces a nitro group to the aromatic ring under controlled conditions:

  • Reagents : Fuming nitric acid, acetic anhydride.

  • Conditions : Ice bath (0–5°C), dropwise addition of nitric acid to prevent overheating.

  • Product : Nitrated intermediate (III) with a yield of 85–92% after ethanol recrystallization .

ParameterValue
Molar Ratio (Ester:Acetic Anhydride)1:3–1:5
Reaction Time2–4 hours

Reduction Reaction

The nitro group in intermediate III is reduced to an amine:

  • Reagents : Stannous chloride dihydrate (SnCl₂·2H₂O).

  • Conditions : Room temperature, neutral pH adjustment post-reaction.

  • Product : Aminated intermediate (IV) with a yield of 88–95% .

ParameterValue
Molar Ratio (III:SnCl₂)1:3–1:4
SolventEthanol or dichloromethane

Cyclization Reaction

Intermediate IV undergoes a two-step cyclization to form the benzoxazine core:

  • First Step : Reaction with chloroacetyl chloride at 0–5°C for 2–5 hours.

  • Second Step : Heating to 60–75°C with a methylating agent (e.g., methyl iodide) for 1–3 hours.

  • Product : Cyclized intermediate (V) with a yield of 90–94% .

ParameterValue
Molar Ratio (IV:Chloroacetyl Chloride)1:1.05–1:1.1
Methylating AgentMethyl iodide or dimethyl sulfate

Hydrolysis Reaction

The ester group in intermediate V is hydrolyzed to a carboxylic acid:

  • Reagents : Sodium hydroxide in ethanol-water solution.

  • Conditions : Reflux at 65–80°C for 2–3 hours.

  • Product : Acidic intermediate (VI) with a yield of 94–97% after acidification .

ParameterValue
pH Adjustment1–2 (using HCl)
SolventEthanol (75%)

Condensation Reaction

Intermediate VI is coupled with 3-aminoquinuclidine dihydrochloride to form this compound:

  • Reagents : TBTU (coupling agent), triethylamine (base).

  • Conditions : 0–5°C, reaction time of 0.5–1.5 hours.

  • Product : this compound free base, which is subsequently converted to the hydrochloride salt (yield: 92–96%) .

ParameterValue
Molar Ratio (VI:TBTU)1:1.05–1:1.15
Final pH Adjustment1–2 (using HCl)

Stability and Degradation Reactions

This compound hydrochloride exhibits sensitivity to environmental factors:

  • Oxidative Degradation : Exposure to light or heat leads to pink discoloration, indicating structural breakdown.

  • Hydrolytic Degradation : Unstable in alkaline conditions (pH > 8), forming hydrolyzed byproducts .

ConditionEffect
Light (25°C)15–20% degradation after 48 hours
Heat (35°C)10–12% degradation after 24 hours
pH 8.025–30% hydrolysis within 12 hours

Key Catalysts and Reagents

  • TBTU : Enhances amide bond formation efficiency (yield improvement by 20–25%).

  • Stannous Chloride : Preferred reducing agent due to high selectivity (>98% amine purity) .

Scientific Research Applications

Chemotherapy-Induced Nausea and Vomiting (CINV)

Azasetron has been extensively studied for its role in preventing CINV. A notable study compared this compound with ondansetron, another widely used antiemetic. The trial involved 265 patients receiving moderately to highly emetogenic chemotherapy. Results indicated that while this compound was effective, it did not demonstrate non-inferiority to ondansetron in preventing delayed CINV, with complete response rates of 45% for this compound versus 54.5% for ondansetron .

Postoperative Nausea and Vomiting (PONV)

Research has also highlighted this compound's efficacy in preventing PONV. Its use in combination with dexamethasone has shown promising results in reducing the incidence of nausea and vomiting following surgery . The drug's pharmacokinetics have been optimized through various administration methods, including continuous intravenous infusion, which has shown superior antiemetic effects compared to bolus injection methods .

Radiotherapy-Induced Nausea and Vomiting

This compound is also utilized for managing nausea and vomiting induced by radiotherapy. Its effectiveness in this area is supported by clinical observations that align with its action as a 5-HT3 receptor antagonist .

Efficacy Against Other Antiemetics

This compound's efficacy has been compared to other antiemetics like ondansetron and granisetron. While studies indicate that this compound has a longer duration of action and higher receptor affinity than some competitors, its overall effectiveness in preventing delayed CINV remains a subject of ongoing research .

Case Study: Continuous Infusion Method

A clinical trial assessed the continuous intravenous infusion of this compound against standard bolus injections. The findings revealed that continuous infusion significantly reduced nausea on days 3 and 4 post-chemotherapy compared to bolus administration, highlighting an innovative approach to enhance patient comfort during treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These studies have established precise methods for measuring this compound levels in plasma, aiding in understanding its absorption, distribution, metabolism, and excretion characteristics .

Comparison with Similar Compounds

Pharmacological Profile

Compound Class Receptor Affinity Half-Life (h) Key Metabolic Pathway
Azasetron Benzamide High ~5.4 Renal excretion (unchanged)
Ondansetron Indole Moderate 3–4 Hepatic CYP450 metabolism
Granisetron Carbazole High 6–9 Hepatic CYP450 metabolism
Ramosetron Benzamide High ~5.8 Renal and hepatic clearance

This compound’s benzamide structure enhances its 5-HT₃ receptor binding stability compared to indole derivatives like ondansetron.

Efficacy in Postoperative Nausea and Vomiting (PONV)

Key Findings:

  • This compound vs. Ondansetron :
    • In gynecological laparoscopic surgery, this compound (10 mg IV) demonstrated comparable overall PONV rates to ondansetron (8 mg IV) within 48 hours (49% vs. 65%, p > 0.05). However, this compound significantly reduced nausea (24% vs. 45%, p = 0.035) and vomiting (2% vs. 18%, p = 0.008) at 12–24 hours post-surgery .
    • Rescue antiemetic use was lower with this compound (4% vs. 18%) in the 12–24-hour window .

Mechanistic Advantage : this compound’s longer half-life (5.4 hours vs. 3–4 hours for ondansetron) and improved gastric emptying modulation may explain its superior intermediate-phase efficacy .

Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)

Acute CINV (0–24 Hours):

  • This compound vs. Granisetron: Oral this compound (10 mg) demonstrated non-inferiority to intravenous granisetron (3 mg) in acute CINV prevention (complete response [CR]: 68% vs. 67%, p > 0.05) .
  • This compound vs. Ondansetron : Both achieved similar CR rates (~70%) in acute CINV when combined with dexamethasone .

Delayed CINV (24–120 Hours):

  • This compound vs. Ondansetron: this compound was inferior (CR: 45% vs. 54.5%, 95% CI: -21.4 to 2.5%), failing to meet non-inferiority margins. Suboptimal CNS penetration and once-daily dosing (vs. ondansetron’s twice-daily regimen) were proposed contributors .

Pharmacokinetics and Dosage Regimens

  • This compound: Nonlinear absorption due to saturable intestinal transporters. Continuous infusion or divided dosing (e.g., 5 mg IV pre- and post-chemotherapy) improves delayed CINV control compared to single bolus .
  • Ondansetron : Linear pharmacokinetics with predictable plasma concentrations. Twice-daily dosing (8 mg) optimizes delayed CINV prevention .

Biological Activity

Azasetron is a selective serotonin 3 (5-HT3) receptor antagonist primarily used as an antiemetic, particularly in the context of chemotherapy-induced nausea and vomiting (CINV). This article explores the biological activity of this compound, focusing on its pharmacological properties, clinical efficacy, and underlying mechanisms of action.

Overview of this compound

Chemical Properties:

  • Molecular Formula: C17H21Cl2N3O3
  • CAS Registry Number: 123040-16-4
  • Drug Type: Small molecule drug
  • Approval Status: Approved in Japan since January 1, 1994

This compound is classified as a benzamide derivative and exhibits a unique chemical structure that differentiates it from other 5-HT3 antagonists, which may influence its pharmacokinetics and dynamics .

This compound functions by selectively blocking the 5-HT3 receptors located in the central nervous system (CNS) and peripheral nervous system. This blockade prevents the binding of serotonin, which is responsible for triggering nausea and vomiting pathways. The inhibition of these receptors leads to a reduction in the emetic response associated with chemotherapy .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. Key findings include:

  • Absorption: Rapidly absorbed after intravenous administration.
  • Distribution: Widely distributed in body tissues.
  • Metabolism: Primarily metabolized in the liver.
  • Elimination Half-life: Approximately 6 hours, allowing for effective dosing schedules in clinical settings .

Case Studies and Clinical Trials

  • Efficacy in CINV:
    In a multicenter trial comparing this compound to other antiemetics, it was found that while this compound effectively reduced acute nausea, it showed inferiority in controlling delayed CINV compared to other agents like dexamethasone .
  • Combination Therapy:
    A study assessed the stability of this compound when mixed with dexamethasone for CINV management. Results indicated that the combination maintained stability for at least 48 hours at room temperature, suggesting its practical application in clinical settings .
  • Pharmacokinetic Study:
    A pharmacokinetic study involving healthy volunteers demonstrated that this compound's absorption and elimination profiles were consistent across different populations, supporting its use as a reliable antiemetic agent .

Biological Activity Data

The following table summarizes key data on the biological activity of this compound:

ParameterValue/Description
Mechanism 5-HT3 receptor antagonist
Therapeutic Use Anti-emetic for chemotherapy-induced nausea and vomiting
Efficacy Effective against acute CINV; less effective for delayed CINV
Half-life ~6 hours
Administration Route Intravenous
Stability with Dexamethasone Stable for 48 hours at room temperature

Research Findings

Recent studies have highlighted several important aspects of this compound's biological activity:

  • This compound's selectivity for 5-HT3 receptors contributes to its efficacy while minimizing side effects typically associated with broader-spectrum antiemetics .
  • The drug's pharmacokinetic profile supports its use in various patient populations, including those undergoing chemotherapy .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Azasetron as a 5-HT3 receptor antagonist, and how does its receptor affinity compare to other drugs in its class?

this compound binds selectively to 5-HT3 receptors, inhibiting serotonin-mediated emetic signaling. Its benzamide-derived structure confers higher affinity (IC₅₀ ≈ 0.3 nM) and longer duration of action compared to ondansetron or granisetron . Experimental validation involves radioligand binding assays using isolated receptor preparations and competitive inhibition studies .

Q. What are the standard experimental models for evaluating this compound’s antiemetic efficacy in preclinical research?

The cisplatin-induced emesis model in ferrets or rats is widely used. Key metrics include latency to first emetic episode and total vomiting frequency. This compound is typically administered intravenously at 0.1–0.3 mg/kg, with efficacy assessed against dexamethasone combinations .

Q. Which pharmacokinetic parameters are critical for designing this compound dosing regimens in clinical studies?

this compound’s elimination half-life (~6–8 hours) and volume of distribution (2–3 L/kg) are pivotal. Bioavailability studies in rabbits using HPLC-MS/MS show linear kinetics up to 10 mg/kg, with plasma protein binding <50% .

Advanced Research Questions

Q. How should researchers design stability studies for this compound-dexamethasone admixtures, and what variables must be controlled?

  • Experimental Design : Prepare mixtures in polyolefin bags/glass bottles at concentrations of 0.1 mg/mL (this compound) and 0.05–0.2 mg/mL (dexamethasone) in 0.9% NaCl.
  • Variables : Temperature (4°C vs. 25°C), light exposure (protected vs. ambient), and storage duration (48 hours to 14 days).
  • Analysis : Use HPLC with a C18 column (acetonitrile/KH₂PO₄ buffer/triethylamine mobile phase) and UV detection at 241 nm (dexamethasone) and 302 nm (this compound). Stability is defined as <10% degradation .
  • Key Data : At 25°C with light exposure, this compound degrades >80% within 48 hours, while dexamethasone loses ~20% .

Q. What methodological approaches resolve contradictions in this compound’s efficacy compared to ondansetron for delayed chemotherapy-induced nausea and vomiting (CINV)?

  • Study Design : Double-blind, double-dummy trials with crossover arms (e.g., this compound ± dexamethasone vs. ondansetron ± dexamethasone).
  • Outcome Metrics : Complete response rates (no emesis/rescue medication) at 24–120 hours post-chemotherapy.
  • Contradiction Analysis : Lee et al. (2014) found this compound inferior to ondansetron for delayed CINV (19% vs. 34% response rates), likely due to shorter receptor occupancy. Meta-analyses should adjust for dexamethasone co-administration and patient heterogeneity .

Q. How can researchers optimize HPLC protocols for detecting this compound impurities in stability studies?

  • Column : Phenomenex C18 (4.6 × 150 mm, 5 µm).
  • Mobile Phase : Acetonitrile/50 mM KH₂PO₄ buffer/triethylamine (25:74:1 v/v, pH 4.0).
  • Detection : Diode array at 302 nm, flow rate 1.0 mL/min, 30°C column temperature.
  • Validation : Forced degradation (acid/alkaline/oxidative stress) confirms specificity, with resolution >2.0 between this compound and degradation peaks .

Q. What strategies address this compound’s photodegradation in intravenous formulations?

  • Light Protection : Use amber polyolefin bags or foil-wrapped glass bottles.
  • Stabilizers : Add antioxidants (e.g., sodium metabisulfite) at 0.1% w/v.
  • Storage : Limit exposure to >200 lux light; refrigerate (4°C) for ≤14-day stability .

Q. How can patent data inform novel research applications for this compound, such as in treating ear disorders?

The European Patent EP 17717441.4 proposes (+)-Azasetron for inner ear inflammation. Researchers can explore in vivo models (e.g., guinea pig ototoxicity assays) using transtympanic administration and evaluate vestibular function via auditory brainstem response (ABR) testing .

Q. Methodological Considerations

  • Data Contradictions : When comparing studies, adjust for variables like dexamethasone dosing (e.g., 8–20 mg/day) and chemotherapy regimens (e.g., cisplatin vs. carboplatin) .
  • Replication : Follow Beilstein Journal guidelines: detail experimental protocols in supplements, report triplicate measurements, and provide raw chromatographic data .

Properties

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKZPHOXUVCQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045651
Record name Azasetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123040-69-7
Record name Azasetron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123040-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azasetron [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azasetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16837
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Azasetron
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Record name AZASETRON
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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